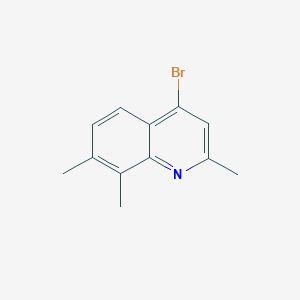
4-Bromo-2,7,8-trimethylquinoline
Descripción general
Descripción
4-Bromo-2,7,8-trimethylquinoline is an organic compound with the empirical formula C12H12BrN . It has a molecular weight of 250.13 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,7,8-trimethylquinoline consists of a quinoline backbone with bromine and methyl groups attached. The SMILES string representation of the molecule isCc1cc(Br)c2ccc(C)c(C)c2n1 . Physical And Chemical Properties Analysis
4-Bromo-2,7,8-trimethylquinoline is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
4-Bromo-2,7,8-trimethylquinoline: is a valuable intermediate in the synthesis of various bioactive molecules. Its bromine atom serves as a reactive site for further functionalization, leading to the creation of compounds with potential pharmacological activities .
Ligand in Catalysis
Due to its structural rigidity and the presence of nitrogen, this compound can act as a ligand in catalytic processes. It can coordinate with metals to form complexes that are used in various catalytic reactions, including cross-coupling reactions .
Material Science
In material science, 4-Bromo-2,7,8-trimethylquinoline can be used to synthesize organic semiconductors. These semiconductors are crucial for developing electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Anticancer Research
Quinoline derivatives have been identified as potential anticancer agents. The brominated quinoline can be modified to create compounds that target specific pathways involved in cancer cell proliferation .
Antimicrobial Applications
The structural motif of quinoline is known to possess antimicrobial properties. By modifying 4-Bromo-2,7,8-trimethylquinoline , researchers can develop new antimicrobial agents that combat resistant strains of bacteria and fungi .
Development of Fluorescent Probes
The quinoline ring system is fluorescent, making it useful in the development of fluorescent probes for biological imaging. These probes can help in visualizing cellular processes and diagnosing diseases .
Green Chemistry
4-Bromo-2,7,8-trimethylquinoline: can be synthesized using green chemistry approaches, minimizing the environmental impact. This includes using less toxic solvents and catalysts, and employing energy-efficient methods like microwave irradiation .
Drug Discovery
This compound is part of a class of molecules that are frequently screened in drug discovery programs. Its modification can lead to the discovery of new drugs with various therapeutic applications, including antiviral, anti-inflammatory, and cardiovascular drugs .
Safety And Hazards
4-Bromo-2,7,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and eye protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2,7,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEFLDIBSLKLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653710 | |
| Record name | 4-Bromo-2,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,7,8-trimethylquinoline | |
CAS RN |
1070879-61-6 | |
| Record name | 4-Bromo-2,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



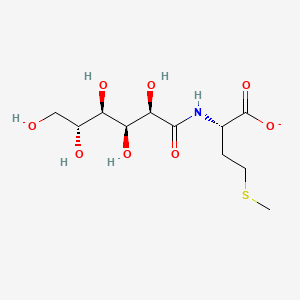


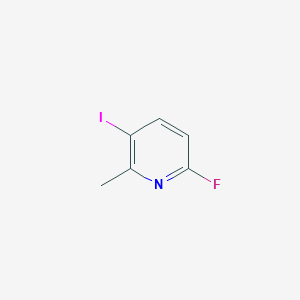
acetate](/img/structure/B1438556.png)
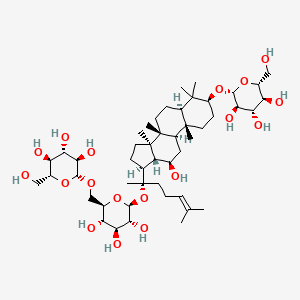
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)


![[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1438564.png)
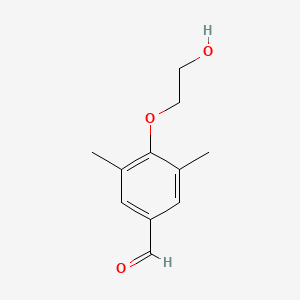

![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)
![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)